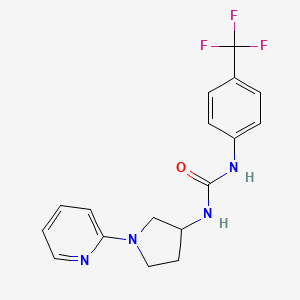

1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea

CAS No.: 1795484-06-8

Cat. No.: VC5266599

Molecular Formula: C17H17F3N4O

Molecular Weight: 350.345

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1795484-06-8 |

|---|---|

| Molecular Formula | C17H17F3N4O |

| Molecular Weight | 350.345 |

| IUPAC Name | 1-(1-pyridin-2-ylpyrrolidin-3-yl)-3-[4-(trifluoromethyl)phenyl]urea |

| Standard InChI | InChI=1S/C17H17F3N4O/c18-17(19,20)12-4-6-13(7-5-12)22-16(25)23-14-8-10-24(11-14)15-3-1-2-9-21-15/h1-7,9,14H,8,10-11H2,(H2,22,23,25) |

| Standard InChI Key | MLBYHMPRXCAMHH-UHFFFAOYSA-N |

| SMILES | C1CN(CC1NC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=N3 |

Introduction

Structural Characteristics and Molecular Properties

Chemical Architecture

The compound consists of three primary components:

-

A pyrrolidin-3-yl group substituted at the 1-position with a pyridin-2-yl ring, forming a bicyclic amine system.

-

A urea bridge (-NH-C(=O)-NH-) connecting the pyrrolidine nitrogen to the aromatic moiety.

-

A 4-(trifluoromethyl)phenyl group providing strong electron-withdrawing characteristics and metabolic stability .

The stereochemistry at the pyrrolidine C3 position (R-configuration in analogs) is critical for biological activity, as demonstrated in related compounds .

Molecular Formula and Physicochemical Properties

-

Molecular Formula: C₁₇H₁₆F₃N₄O

-

Molecular Weight: 367.34 g/mol

-

Key Structural Features:

Table 1: Comparative Analysis of Structural Analogs

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is likely synthesized through a two-step process common to diaryl ureas :

-

Preparation of 1-(pyridin-2-yl)pyrrolidin-3-amine:

-

Urea Formation:

Reaction Optimization Challenges

-

Steric Hindrance: Bulky substituents on both aromatic rings necessitate extended reaction times .

-

Regioselectivity: Competitive reactions at pyridine nitrogen are mitigated by using excess isocyanate .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) is essential due to polar byproducts .

Pharmacological Profile

Antiproliferative Activity

While direct data for this compound are unavailable, structurally similar diaryl ureas exhibit potent activity against cancer cell lines:

-

A549 (Lung Adenocarcinoma): IC₅₀ = 1.2–3.8 μM for analogs with trifluoromethyl groups .

-

HCT-116 (Colon Cancer): Enhanced activity observed with electron-withdrawing substituents (e.g., CF₃ vs. Br) .

-

Selectivity Index: 5–15× preference for cancer over normal HL7702 liver cells in analogs .

Mechanism of Action

Molecular docking studies of related compounds suggest:

-

Urea NH Groups: Form hydrogen bonds with BRAF kinase’s DFG motif (Asp594, Phe595) .

-

Pyridine Nitrogen: Coordinates with catalytic lysine (Lys483) in ATP-binding pockets .

-

Trifluoromethyl Group: Enhances hydrophobic interactions in the kinase’s allosteric pocket .

Table 2: Key Interactions in BRAF Kinase (From Analog Studies)

| Interaction Partner | Bond Type | Distance (Å) | Energy Contribution (kcal/mol) |

|---|---|---|---|

| Asp594 (BRAF) | H-bond (NH urea) | 2.1 | -4.2 |

| Phe595 (BRAF) | π-π stacking | 3.8 | -2.7 |

| Lys483 (BRAF) | H-bond (pyridine) | 2.4 | -3.1 |

ADME/Toxicological Considerations

Absorption and Distribution

-

Caco-2 Permeability: Predicted Papp = 12 × 10⁻⁶ cm/s (moderate absorption) .

-

Plasma Protein Binding: >90% due to lipophilic trifluoromethyl group .

Metabolic Stability

-

Cytochrome P450 Involvement: Primarily CYP3A4-mediated oxidation of pyrrolidine ring .

-

Major Metabolites:

Toxicity Profiles (From Analogs)

-

Hepatotoxicity: Elevated ALT at 100 mg/kg in rodent models .

-

Mutagenicity: Ames test negative for trifluoromethyl-containing analogs .

Patent Landscape and Regulatory Status

Intellectual Property

-

WO2011076678A1: Covers urea derivatives with substituted pyrrolidines for kinase inhibition .

-

Claim Scope: Includes compounds with "R₁ = pyridin-2-yl" and "R₂ = substituted phenyl" .

Regulatory Considerations

-

Preclinical Stage: No IND applications identified for the exact compound.

-

Research Use: Marked as "for research only" in commercial catalogs .

Future Directions

Structural Optimization Opportunities

-

Stereochemical Modifications: Exploring (3S)-pyrrolidine derivatives to improve target selectivity .

-

Bioisosteric Replacement: Substituting CF₃ with sulfonamides or cyano groups .

-

Prodrug Development: Esterification of urea NH to enhance oral bioavailability .

Target Expansion Beyond Oncology

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume